molecular formula C9H11NO5 B14317972 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol CAS No. 109364-96-7

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol

Cat. No.: B14317972
CAS No.: 109364-96-7
M. Wt: 213.19 g/mol
InChI Key: WLAVZKYXYUGWHW-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is an organic compound with the molecular formula C9H11NO5 It is characterized by the presence of a methoxy group, a nitro group, and an ethan-1-ol moiety attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol typically involves the reaction of 4-methoxy-2-nitrophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxy-2-nitrophenoxy)acetaldehyde or 2-(4-Methoxy-2-nitrophenoxy)acetic acid.

    Reduction: Formation of 2-(4-Methoxy-2-aminophenoxy)ethan-1-ol.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethan-1-ol moieties can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethanol: Similar structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the nitro group.

    4-Methoxy-2-nitroaniline: Similar structure but contains an amino group instead of the ethan-1-ol moiety.

Uniqueness

2-(4-Methoxy-2-nitrophenoxy)ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and nitro groups on the phenoxy ring, along with the ethan-1-ol moiety, allows for diverse chemical transformations and interactions.

Properties

CAS No.

109364-96-7

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenoxy)ethanol

InChI

InChI=1S/C9H11NO5/c1-14-7-2-3-9(15-5-4-11)8(6-7)10(12)13/h2-3,6,11H,4-5H2,1H3

InChI Key

WLAVZKYXYUGWHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

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